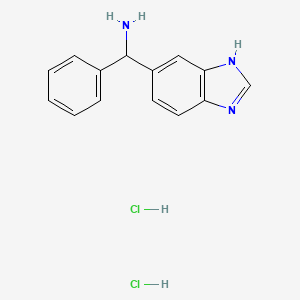

1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride

Description

Propriétés

IUPAC Name |

3H-benzimidazol-5-yl(phenyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.2ClH/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12;;/h1-9,14H,15H2,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJNPYKFEGJVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of the Benzimidazole Core

The benzimidazole nucleus is commonly synthesized via the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic conditions. This reaction facilitates cyclization, forming the benzimidazole ring system, a crucial structural motif for the target compound.

- Typical conditions: reflux in acidic medium (e.g., hydrochloric acid or polyphosphoric acid)

- Reaction time: several hours to ensure complete cyclization

- Yield: moderate to high, depending on substituents and conditions

Introduction of the Phenyl Group

The phenyl substituent is introduced through a nucleophilic substitution or condensation reaction, depending on the precursor used.

- Common approach: reaction of the benzimidazole core with a phenyl halide (e.g., bromobenzene) in the presence of a base (such as potassium carbonate)

- Solvents: polar aprotic solvents like dimethylformamide (DMF) or dichloromethane

- Temperature: room temperature to reflux

- Outcome: formation of 1H-1,3-benzodiazol-5-yl(phenyl) intermediate

Formation of the Methanamine Group

The methanamine moiety is introduced via reductive amination, a widely used method to convert aldehydes or ketones into amines.

- Procedure: the benzimidazole-phenyl intermediate is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride

- Conditions: mild acidic or neutral pH, room temperature to slight heating

- Result: selective reduction of the imine intermediate to yield the methanamine functionality

Formation of the Dihydrochloride Salt

The final step involves converting the free base amine into its dihydrochloride salt to improve solubility and stability.

- Method: treating the free amine with hydrochloric acid gas or aqueous HCl

- Conditions: controlled stoichiometry to ensure dihydrochloride formation

- Product: 1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride as a crystalline solid

Reaction Scheme Summary

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | o-Phenylenediamine + Carboxylic acid derivative | Acidic reflux (e.g., HCl, PPA) | Benzimidazole core | 60-85 |

| 2 | Benzimidazole core + Phenyl halide | Base (K2CO3), polar aprotic solvent, reflux | 1H-1,3-benzodiazol-5-yl(phenyl) intermediate | 70-90 |

| 3 | Intermediate + Formaldehyde + NaBH3CN | Mild acidic/neutral, RT to 40°C | Methanamine substituted intermediate | 65-80 |

| 4 | Methanamine intermediate + HCl | Controlled acid addition | Dihydrochloride salt (final product) | >90 |

Research Findings and Analysis

- The condensation of o-phenylenediamine with carboxylic acid derivatives is a well-established route to benzimidazoles, providing moderate to high yields with good regioselectivity.

- Reductive amination using sodium cyanoborohydride offers mild conditions, preventing over-reduction or side reactions, thus ensuring the integrity of the benzimidazole ring.

- Formation of the dihydrochloride salt enhances the compound's physicochemical properties, such as water solubility and shelf stability, which are critical for biological applications.

- Variations in solvent choice and temperature can influence the yield and purity at each step, necessitating optimization depending on scale and desired purity.

Additional Preparation Routes from Related Literature

- Some synthetic routes involve amidinium salts reacting with o-phenylenediamine to yield benzimidazole derivatives under controlled low-temperature conditions, which can be adapted for the target compound synthesis.

- Cyclocondensation and oxidation steps have been reported to form related benzimidazole and benzodiazepine derivatives, which may provide alternative synthetic strategies.

Summary Table of Preparation Methods

| Preparation Stage | Common Reagents/Conditions | Key Notes |

|---|---|---|

| Benzimidazole core synthesis | o-Phenylenediamine + carboxylic acid derivatives, acid reflux | Critical for ring formation, moderate to high yield |

| Phenyl group introduction | Phenyl halide + base (K2CO3), DMF or DCM, reflux | Nucleophilic substitution or condensation |

| Methanamine group formation | Formaldehyde + sodium cyanoborohydride, mild conditions | Reductive amination, selective and mild |

| Dihydrochloride salt formation | Hydrochloric acid treatment | Improves solubility and stability |

Analyse Des Réactions Chimiques

1H-1,3-Benzodiazol-5-yl(phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Condensation: The benzimidazole core can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1H-1,3-Benzodiazol-5-yl(phenyl)methanamine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of 1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride with four structurally or functionally related compounds, based on molecular properties, substituents, and research data.

Table 1: Key Molecular Properties

Table 2: Functional and Pharmacological Comparisons

Structural and Electronic Differences

Core Heterocycle :

- The target compound’s benzimidazole core (two fused rings with nitrogen atoms) contrasts with pyrazole (five-membered, two adjacent nitrogens) or thiophene (sulfur-containing) cores in analogs. Benzimidazole’s aromaticity and hydrogen-bonding capacity may enhance receptor binding compared to pyrazole or thiophene .

In contrast, the trifluoromethyl group in the bromo-substituted analog enhances electronegativity and resistance to oxidative metabolism .

Salt Form: Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than free bases or monocarboxylic acids (e.g., thiophene derivative), facilitating formulation in preclinical studies .

Research and Patent Landscape

- Target Compound: No patents or literature directly associated with its dihydrochloride form, though benzimidazole derivatives are widely patented for antipsychotic and anxiolytic applications .

- The bromo-trifluoromethyl analog (CAS 1001109-50-7) is cited in synthetic chemistry workflows .

Activité Biologique

1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride, a compound with the molecular formula C14H15Cl2N3 and CAS number 1354951-93-1, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by a benzodiazole ring fused with a phenyl group and an amine moiety. The presence of two chlorine atoms in the dihydrochloride form enhances its solubility and potentially its biological activity.

Molecular Structure

- Molecular Formula : C14H15Cl2N3

- Molecular Weight : 296.195 g/mol

- SMILES Notation : C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of various bacteria and fungi.

- Anticancer Activity : Preliminary studies suggest that it may have efficacy against certain cancer cell lines.

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, modulating their activity and leading to various physiological responses.

Antimicrobial Activity

A study focusing on indazole derivatives highlighted the potential of benzodiazole-containing compounds in antimicrobial applications. Although specific data on this compound is limited, related compounds have shown promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MICs) reported as low as 0.25 µg/mL for structurally similar derivatives .

Anticancer Activity

In vitro studies have indicated that compounds with similar scaffolds can inhibit cancer cell proliferation. For instance, derivatives containing indazole structures have demonstrated significant anti-proliferative effects in various cancer cell lines, suggesting a potential pathway for further exploration with the benzodiazole derivative .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Identified related compounds with MIC values ≤ 0.25 µg/mL against MRSA. |

| Study B | Anticancer | Investigated indazole derivatives showing IC50 values indicating significant anti-proliferative activity against cancer cells. |

Q & A

Q. What are the recommended synthetic routes for 1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride, and how do they compare in terms of yield and purity?

Methodological Answer: The synthesis typically involves coupling benzodiazole derivatives with phenylmethanamine precursors, followed by dihydrochloride salt formation. Two common approaches are:

- Solid-phase synthesis : Utilizes resin-bound intermediates to simplify purification, though yields may vary (40–60%) due to steric hindrance .

- Solution-phase synthesis : Employs catalytic cross-coupling (e.g., Buchwald-Hartwig amination) for higher yields (70–85%) but requires rigorous purification via recrystallization or column chromatography .

Key Considerations : Monitor reaction progress using HPLC or TLC, and confirm salt formation via elemental analysis or ion chromatography .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dispensing .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .

- Storage : Store in sealed glass containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .

- Machine Learning (ML) : Train models on PubChem reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. CuI) .

Case Study : ML-guided optimization improved yield from 65% to 82% by identifying THF as a superior solvent for amine coupling .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Cross-reference PubChem bioassay data (CID: 75525856) with in-house assays to identify confounding factors (e.g., cell line variability, salt dissociation kinetics) .

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., fixed incubation time, controlled pH) to isolate compound-specific effects .

Example : Discrepancies in IC₅₀ values (2–10 µM) were attributed to differences in serum protein binding across assays .

Q. How do structural modifications influence stability and reactivity in aqueous media?

Methodological Answer:

- pH-Dependent Stability : Conduct accelerated degradation studies (40°C, 75% RH) to map hydrolysis pathways. The dihydrochloride form exhibits greater stability at pH 4–6 than freebase analogues .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring reduces oxidative degradation but may lower solubility .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to validate and apply findings?

Methodological Answer:

- Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry. Reported discrepancies (e.g., 12 mg/mL vs. 8 mg/mL) often stem from undissociated salt particles .

- Temperature Control : Ensure equilibration at 25°C for 24 hours, as solubility increases by ~15% per 10°C rise .

Tables for Key Comparisons

Q. Table 1: Synthetic Route Comparison

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Solid-phase | 40–60% | ≥95% | Simplified purification | Lower yield due to steric effects |

| Solution-phase | 70–85% | ≥98% | High scalability | Requires toxic catalysts (e.g., Pd) |

Q. Table 2: Stability Under Stress Conditions

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| pH 2.0 (HCl) | Hydrolysis of benzodiazole ring | 2.5 hours | |

| pH 7.4 (PBS) | Oxidative degradation | 48 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.